molecular formula C60H86N16O13 B1668069 Buserelin acetate CAS No. 68630-75-1

Buserelin acetate

Cat. No. B1668069
CAS RN: 68630-75-1
M. Wt: 1239.4 g/mol
InChI Key: CUWODFFVMXJOKD-UHFFFAOYSA-N
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Description

Buserelin Acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR) and is used in the treatment of prostate cancer .


Synthesis Analysis

The synthesis of Buserelin involves the use of DIC/HOBT as the condensing agent, Boc and Fmoc associated synthetic method for solid phase synthesis, and ethylamine/methanol solvent as cutting fluid . This method can release the C-terminal ethylamine-peptide from the resin directly .


Molecular Structure Analysis

The molecular formula of Buserelin Acetate is C62H90N16O15 . Its molecular weight is 1299.5 g/mol .


Chemical Reactions Analysis

Major degradation pathways of Buserelin include deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation .


Physical And Chemical Properties Analysis

Buserelin Acetate has a molecular weight of 1299.5 g/mol . It is an organic molecular entity . The storage conditions for Buserelin Acetate are -20°C for 3 years for the powder form, and -80°C for 6 months for the solvent form .

Safety And Hazards

Buserelin Acetate may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Buserelin Acetate is used primarily in the treatment of prostate cancer and endometriosis . It is also used for other indications such as the treatment of premenopausal breast cancer, uterine fibroids, and early puberty, in assisted reproduction for female infertility, and as a part of transgender hormone therapy . Finding alternative delivery methods to injection is a key area of research for peptide formulations .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57982-77-1 (Parent)
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30218712
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buserelin acetate

CAS RN

68630-75-1
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,890
Citations
L Fedele, S Bianchi, L Bocciolone, G Di Nola… - Fertility and sterility, 1993 - Elsevier
… study that compared the efficacy of buserelin acetate with that of expectant management in the … Nineteen patients were allocated to treatment with buserelin acetate 1,200 ~g/d IN for 6 …
Number of citations: 94 www.sciencedirect.com
T Harada, M Momoeda, Y Taketani, T Aso… - Fertility and sterility, 2009 - Elsevier
… To compare the efficacy and safety of dienogest (DNG) with intranasal buserelin acetate (BA… examine the efficacy and safety of DNG relative to those of intranasal buserelin acetate (BA). …
Number of citations: 326 www.sciencedirect.com
K Matsubara, T Irie, K Uekama - Journal of controlled release, 1994 - Elsevier
Heptakis (2,3,6-tri-O-acetyl)-β-cyclodextrin) (TAβCyD) and octakis (2,3,6-tri-O-acetyl-γ- cyclodextrin) (TAβCyD) were prepared for use as hydrophobic carriers of buserelin acetate …
Number of citations: 23 www.sciencedirect.com
L Fedele, F Parazzini, E Radici, L Bocciolone… - American Journal of …, 1992 - Elsevier
Objective: We performed a randomized clinical trial to evaluate the efficacy of intranasal 400 µg buserelin three times daily for 6 months versus expectant management in the treatment …
Number of citations: 97 www.sciencedirect.com
DW Polson, V MacLachlan, JA Krapez, C Wood… - Fertility and sterility, 1991 - Elsevier
… the GnRH-a buserelin acetate 600 p.gfd or buserelin acetate 1,200 p.gfd plus hMG. Results: Compared with hMG alone, pretreatment with buserelin acetate significantly increased the …
Number of citations: 25 www.sciencedirect.com
K Uekama, H Arima, T Irie… - Journal of pharmacy …, 1989 - Wiley Online Library
… suitable for chronic treatment with buserelin acetate. Buserelin acetate, a highly potent … treatment with LHRH analogues including buserelin acetate has often been associated with …
Number of citations: 61 onlinelibrary.wiley.com
CR Trindade, AF Camargos… - Clin Exp Obstet …, 2008 - researchgate.net
… : To evaluate the effect of buserelin acetate on the morphology of … neous injections of 20 mg buserelin acetate for four, eight or 12 … Conclusions: Buserelin acetate appears to cause a …
Number of citations: 10 www.researchgate.net
F Camillo, M Pacini, D Panzani, I Vannozzi… - Veterinary research …, 2004 - Springer
… three following treatments: Group C (control), treated with a placebo, consisting of 2 ml distilled water IV, twice daily until ovulation (n= 19); Group Bu40, treated with buserelin acetate, …
Number of citations: 28 link.springer.com
H Wätzig, M Degenhardt - Journal of Chromatography A, 1998 - Elsevier
… In order to characterise the side compounds of the anticancer peptide drug buserelin acetate down … This purity test has also been found useful to study the behaviour of buserelin acetate …
Number of citations: 22 www.sciencedirect.com
JS Vicente, R Lavara, F Marco-Jiménez… - Theriogenology, 2011 - Elsevier
… All seminal doses contained 5μg of buserelin acetate to … 1/20) with 5μg of buserelin acetate were introduced into vagina … with 1μg of buserelin acetate administered intramuscularly. Only …
Number of citations: 16 www.sciencedirect.com

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